molecular formula C14H12Cl2N4O B2504879 N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 331234-51-6

N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B2504879
CAS No.: 331234-51-6
M. Wt: 323.18
InChI Key: NAJVLNQYSCBKKC-REZTVBANSA-N
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Description

N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is an organic compound notable for its potential in various scientific research applications. It combines a dichlorophenyl group with a cyclopentapyrazole derivative, making it a unique molecular structure in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves:

  • Formation of the hydrazide: : Typically starts with the preparation of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide.

  • Condensation with an aldehyde: : The hydrazide then undergoes a condensation reaction with (2,4-dichlorophenyl)methylidene aldehyde under acidic or basic conditions to form the target compound.

Industrial Production Methods

While the industrial production specifics can vary, it generally involves:

  • Large-scale synthesis using optimized reaction conditions.

  • Employment of catalysts to increase yield and efficiency.

  • Purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.

  • Reduction: : The compound may be reduced under specific conditions to yield reduced forms of the hydrazone linkage.

  • Substitution: : Substitution reactions, particularly on the dichlorophenyl ring, can yield a variety of functional derivatives.

Common Reagents and Conditions

  • Oxidation: : Often performed with agents like hydrogen peroxide or organic peroxides.

  • Reduction: : Commonly done using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenation or nitration reagents can be used for functional group modifications.

Major Products

  • Oxidation typically yields carboxylic derivatives.

  • Reduction generally produces alcohol or amine derivatives.

  • Substitution reactions lead to derivatives with various functional groups on the phenyl ring.

Scientific Research Applications

  • Chemistry: : Used in developing novel compounds with potential pharmacological activities.

  • Biology: : Investigated for its interactions with biological molecules and potential therapeutic effects.

  • Industry: : Explored for use in developing new materials with specific properties.

Mechanism of Action

N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exerts its effects primarily through its interaction with specific molecular targets, such as enzymes or receptors. The detailed pathways involve:

  • Binding to active sites of enzymes, thereby altering their activity.

  • Interaction with receptors on cell surfaces, initiating a cascade of biochemical events.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exhibits unique reactivity due to the presence of the dichlorophenyl group and the cyclopentapyrazole core. Similar compounds might include:

  • Cyclopentapyrazole derivatives: : With different substitutions on the pyrazole ring.

  • Hydrazone compounds: : With varying aromatic aldehyde components.

Each similar compound offers unique properties and reactivities, highlighting the distinctiveness of this compound.

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Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O/c15-9-5-4-8(11(16)6-9)7-17-20-14(21)13-10-2-1-3-12(10)18-19-13/h4-7H,1-3H2,(H,18,19)(H,20,21)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJVLNQYSCBKKC-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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